7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(4-tert-Butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 7 with a 4-tert-butylphenyl group and at position 2 with a 4-phenylquinazolin-2-ylamino moiety.
Properties
Molecular Formula |
C32H29N5O |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C32H29N5O/c1-32(2,3)23-15-13-20(14-16-23)22-17-27-25(28(38)18-22)19-33-30(35-27)37-31-34-26-12-8-7-11-24(26)29(36-31)21-9-5-4-6-10-21/h4-16,19,22H,17-18H2,1-3H3,(H,33,34,35,36,37) |
InChI Key |
ZGRJNXMNHUFRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the tert-butylphenyl and phenylquinazolin-2-yl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings from Comparative Analysis
The 4-phenylquinazolin-2-ylamino group at position 2 enables π-π stacking interactions with kinase domains, a feature absent in analogs with simple anilino substituents (e.g., 3-methylphenylamino in ).
Antitumor Activity: Compounds like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one exhibit broad-spectrum antitumor activity at 10 µM, suggesting that electron-rich heterocycles (e.g., furyl) enhance cytotoxicity . The target compound’s tert-butylphenyl group may offer similar advantages through hydrophobic interactions.
Enzyme Inhibition: Derivatives with 2-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffolds show activity against monoamine oxidases (MAOs) and kinases, with substituent bulkiness (e.g., tert-butyl) correlating with improved inhibition .
Structural Limitations :
- The 7-methyl analog () demonstrates reduced potency compared to the target compound, highlighting the importance of bulky aryl groups at position 7 for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
